2-({5-[(4-tert-butylphenoxy)methyl]-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-phenylacetamide
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Overview
Description
2-({5-[(4-tert-butylphenoxy)methyl]-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-phenylacetamide is a complex organic compound featuring a triazole ring, a phenylacetamide group, and various substituents that contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5-[(4-tert-butylphenoxy)methyl]-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-phenylacetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Substitution Reactions:
Thioether Formation: The sulfanyl group is introduced by reacting the triazole intermediate with thiol compounds under mild conditions.
Amidation: The final step involves the formation of the phenylacetamide group through an amidation reaction, typically using acyl chlorides or anhydrides in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the phenylacetamide group, potentially altering the compound’s pharmacological properties.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, phenols, thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced triazole derivatives, amines.
Substitution: Various substituted aromatic derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions, particularly those involving sulfur-containing groups. It can also be used to investigate the biological activity of triazole derivatives.
Medicine
Medicinally, this compound is of interest due to its potential pharmacological properties. Triazole derivatives are known for their antifungal, antibacterial, and anticancer activities, making this compound a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its unique chemical structure allows for the creation of materials with enhanced stability and functionality.
Mechanism of Action
The mechanism of action of 2-({5-[(4-tert-butylphenoxy)methyl]-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-phenylacetamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, enzymes, or receptors, modulating their activity. The phenylacetamide group may enhance the compound’s ability to penetrate biological membranes, increasing its efficacy.
Comparison with Similar Compounds
Similar Compounds
- 2-({5-[(4-tert-butylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-chloro-2-methylphenyl)acetamide
- 2-({5-[(4-tert-butylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone hydrobromide
Uniqueness
The uniqueness of 2-({5-[(4-tert-butylphenoxy)methyl]-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-phenylacetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
538337-78-9 |
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Molecular Formula |
C28H30N4O2S |
Molecular Weight |
486.6 g/mol |
IUPAC Name |
2-[[5-[(4-tert-butylphenoxy)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide |
InChI |
InChI=1S/C28H30N4O2S/c1-20-9-8-12-23(17-20)32-25(18-34-24-15-13-21(14-16-24)28(2,3)4)30-31-27(32)35-19-26(33)29-22-10-6-5-7-11-22/h5-17H,18-19H2,1-4H3,(H,29,33) |
InChI Key |
GLGBDEYZOWTMGE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=NN=C2SCC(=O)NC3=CC=CC=C3)COC4=CC=C(C=C4)C(C)(C)C |
Origin of Product |
United States |
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